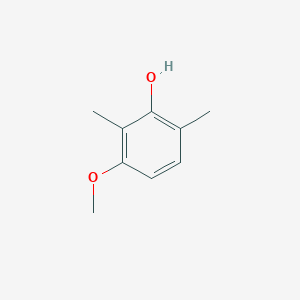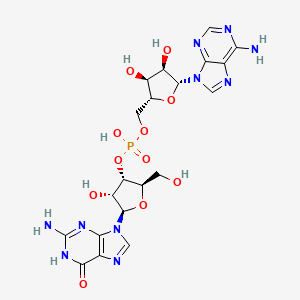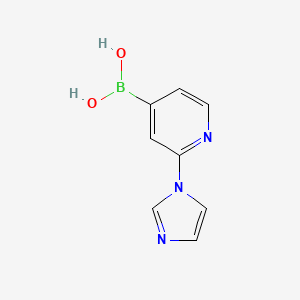
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol is a complex organic compound characterized by its azido and thiol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol typically involves multi-step organic reactions. One common method includes the azidation of a polyether precursor followed by thiolation. The reaction conditions often require the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Triphenylphosphine (PPh₃) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Resulting from the reduction of the azido group.
Substituted Polyethers: From nucleophilic substitution reactions involving the azido group.
Applications De Recherche Scientifique
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates.
Industry: Utilized in the production of specialized polymers and materials
Mécanisme D'action
The mechanism of action of 29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole linkages.
Thiol Group: Can form disulfide bonds, which are crucial in redox biology and protein folding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid succinimidyl ester
- 11-Azido-3,6,9-trioxaundecan-1-amine
- 3,6,9,12,15,18,21,24,27,30,33-Undecaoxaheptatriacontane-1,35-diol
Uniqueness
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol is unique due to its long polyether chain and the presence of both azido and thiol functional groups. This combination allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C20H41N3O9S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C20H41N3O9S/c21-23-22-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33/h33H,1-20H2 |
Clé InChI |
BYLPFNGQGKIEDI-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoyl]amino}benzoate](/img/structure/B14091074.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)
![7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B14091105.png)
![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)


![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)


![(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid](/img/structure/B14091134.png)
